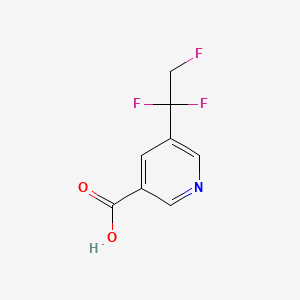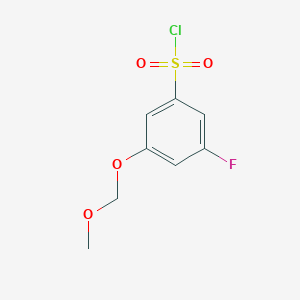![molecular formula C9H11Cl2NO3S B13462426 N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride is an organic compound with a complex structure that includes a chlorinated aromatic ring, a methoxy group, and a sulfamoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with N-methylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfides.
Hydrolysis: The sulfamoyl chloride group can be hydrolyzed to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Substitution Products: N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfonamides.
Oxidation Products: Sulfonyl chlorides.
Reduction Products: Sulfides.
Hydrolysis Products: Sulfonamides.
Applications De Recherche Scientifique
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a sulfamoyl chloride.
2-chloro-5-methoxyphenyl boronic acid: Contains a boronic acid group instead of a sulfamoyl chloride.
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains an ethanamine group and an iodine atom.
Uniqueness
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride is unique due to its combination of a chlorinated aromatic ring, a methoxy group, and a sulfamoyl chloride functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H11Cl2NO3S |
|---|---|
Poids moléculaire |
284.16 g/mol |
Nom IUPAC |
N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-12(16(11,13)14)6-7-5-8(15-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
Clé InChI |
RNIYZXLQABINSK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C(C=CC(=C1)OC)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


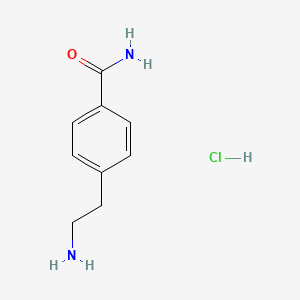
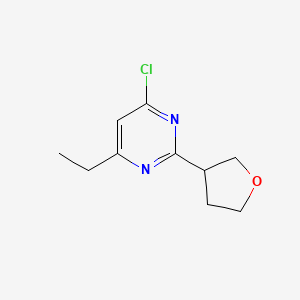
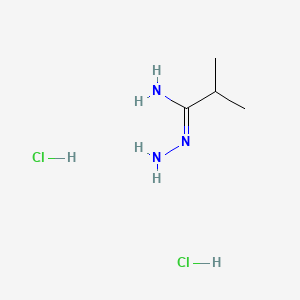
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)


![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)

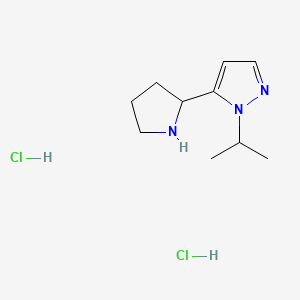
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
